molecular formula C24H30O2 B14669368 4-Pentylphenyl 3-(4-butylphenyl)prop-2-enoate CAS No. 51572-59-9

4-Pentylphenyl 3-(4-butylphenyl)prop-2-enoate

Cat. No.: B14669368
CAS No.: 51572-59-9
M. Wt: 350.5 g/mol
InChI Key: OAGXZOIRADXVAE-UHFFFAOYSA-N
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Description

4-Pentylphenyl 3-(4-butylphenyl)prop-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 3-(4-butylphenyl)prop-2-enoate typically involves the esterification of 4-pentylphenol with 3-(4-butylphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 3-(4-butylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Pentylphenyl 3-(4-butylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 3-(4-butylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Uniqueness

4-Pentylphenyl 3-(4-butylphenyl)prop-2-enoate is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

51572-59-9

Molecular Formula

C24H30O2

Molecular Weight

350.5 g/mol

IUPAC Name

(4-pentylphenyl) 3-(4-butylphenyl)prop-2-enoate

InChI

InChI=1S/C24H30O2/c1-3-5-7-9-21-14-17-23(18-15-21)26-24(25)19-16-22-12-10-20(11-13-22)8-6-4-2/h10-19H,3-9H2,1-2H3

InChI Key

OAGXZOIRADXVAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)CCCC

Origin of Product

United States

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